molecular formula C12H8ClN3O B13893358 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine

5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine

Cat. No.: B13893358
M. Wt: 245.66 g/mol
InChI Key: YDUXSHCQXAHMNM-UHFFFAOYSA-N
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Description

5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

The synthesis of 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. One common method involves the formation of the furo-pyridine core followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine can be compared with other similar compounds such as:

  • 5-Chlorofuro[2,3-b]pyridin-2-yl)methanol
  • 5-Methylfuro[2,3-b]pyridin-2-yl)methanol
  • 5-Bromofuro[2,3-b]pyridin-2-yl)methanol These compounds share structural similarities but differ in their functional groups and specific properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

5-(7-chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H8ClN3O/c13-8-3-4-15-9-5-10(17-12(8)9)7-1-2-11(14)16-6-7/h1-6H,(H2,14,16)

InChI Key

YDUXSHCQXAHMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC3=NC=CC(=C3O2)Cl)N

Origin of Product

United States

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